

# Application Notes and Protocols for Cy5.5 in Super-Resolution Microscopy

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## Compound of Interest

Compound Name: Cy5.5(Me)-C3-DBCO

Cat. No.: B12385446

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Cy5.5 is a far-red, near-infrared fluorescent dye belonging to the cyanine family. Its emission in the near-infrared spectrum makes it particularly valuable for biological imaging applications where minimizing background autofluorescence and achieving deep tissue penetration are critical.<sup>[1]</sup> The photophysical properties of Cy5.5, including its ability to be photoswitched between a fluorescent "on" state and a dark "off" state, make it a suitable candidate for super-resolution microscopy (SRM), particularly for single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM).<sup>[2][3]</sup>

## Key Super-Resolution Microscopy Applications

Cy5.5 is primarily utilized in STORM and its variant, direct STORM (dSTORM). While it shares similarities with the more commonly used Cy5, its distinct spectral properties can be advantageous for multi-color imaging setups.

- **STORM (Stochastic Optical Reconstruction Microscopy):** In STORM, Cy5.5 is often paired with an "activator" dye, such as Cy3.<sup>[4]</sup> The activator dye helps to return the "reporter" dye (Cy5.5) from a stable dark state to a fluorescent state upon illumination with a specific wavelength.<sup>[4]</sup> This controlled, stochastic activation of a sparse subset of fluorophores in each imaging frame allows for their precise localization, ultimately leading to the reconstruction of a super-resolved image.

- **dSTORM (direct STORM):** This technique does not necessarily require an activator-reporter pair. Instead, it relies on specific imaging buffers containing reducing and oxidizing agents to induce the "blinking" of individual fluorophores like Cy5.5. The dye is driven into a long-lived dark state from which it stochastically returns to the fluorescent state, allowing for single-molecule detection and localization.
- **Multi-Color Imaging:** The distinct emission spectrum of Cy5.5 allows it to be used in combination with other fluorophores for multi-color super-resolution imaging. By using different activator-reporter pairs (e.g., Alexa 405-Cy5, Cy3-Cy5.5) that can be selectively activated, or by spectrally separating the emission of different dyes, multiple targets within a cell can be resolved simultaneously.

## Data Presentation: Photophysical and Performance Data

The performance of a fluorophore in SMLM is critically dependent on properties such as photon yield and duty cycle (the fraction of time spent in the fluorescent "on" state). High photon numbers are essential for achieving high localization precision.

Property	Cy5.5	Cy5	Notes
Excitation Maximum (nm)	~675 - 678	~649	
Emission Maximum (nm)	~694 - 695	~664	
Extinction Coefficient ( $M^{-1}cm^{-1}$ )	~190,000	~250,000	Indicates light-absorbing capability.
Quantum Yield	0.23	0.28	Efficiency of converting absorbed light into emitted fluorescence.
Photons per Switching Event	~6,000	~6,000	Critical for localization precision. Higher numbers are better.
On/Off Duty Cycle	High	Low	A low duty cycle is generally preferred to ensure sparse activation and minimize spatial overlap of single emitters.

Note: Photophysical properties can vary depending on the local chemical environment and the specific imaging buffer used.

## Experimental Protocols

### Protocol 1: Antibody Conjugation with Cy5.5 NHS Ester

This protocol describes the covalent labeling of primary or secondary antibodies with Cy5.5 N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the antibody.

#### Materials:

- Antibody (1-5 mg/mL in amine-free buffer like PBS)
- Cy5.5 NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification Column (e.g., size-exclusion chromatography, such as a NAP-5 column)
- Phosphate-Buffered Saline (PBS), pH 7.4

#### Procedure:

- Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing buffers (e.g., Tris) or stabilizers like sodium azide. Adjust the final concentration to 1-5 mg/mL.
- Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Reaction Setup:
  - Transfer the antibody solution to the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).
  - Calculate the required volume of the dye solution. A 10- to 20-fold molar excess of dye to antibody is a common starting point.
  - Add the dye solution to the antibody solution dropwise while gently stirring.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., NAP-5) pre-equilibrated with PBS.

- **Collection:** Collect the first colored fraction, which contains the Cy5.5-conjugated antibody.
- **Characterization (Optional but Recommended):** Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for the Cy5.5 dye).
- **Storage:** Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide if required for long-term storage.

## Protocol 2: Sample Preparation for (d)STORM Imaging

This protocol provides a general workflow for preparing adherent cells for immunofluorescence-based (d)STORM imaging.

Materials:

- Cells grown on high-precision glass coverslips (#1.5)
- Paraformaldehyde (PFA), methanol-free
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 3-5% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
- Primary Antibody (unconjugated)
- Secondary Antibody (conjugated with Cy5.5, see Protocol 1)
- Mounting Medium (e.g., ProLong Diamond or a dSTORM imaging buffer)

Procedure:

- **Fixation:**
  - Wash cells briefly with warm PBS.
  - Fix with 4% PFA in PBS for 10-15 minutes at room temperature.

- Wash three times with PBS for 5 minutes each.
- Permeabilization:
  - Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
  - Wash three times with PBS for 5 minutes each.
- Blocking:
  - Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Staining:
  - Dilute the primary antibody in Blocking Buffer.
  - Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
  - Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
- Secondary Antibody Staining:
  - Dilute the Cy5.5-conjugated secondary antibody in Blocking Buffer.
  - Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
  - Wash three times with PBS for 5 minutes each.
- Post-fixation (Optional): To further stabilize the sample, you can post-fix with 4% PFA for 10 minutes.
- Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium or directly proceed to imaging in a dSTORM buffer.

## Protocol 3: dSTORM Imaging Workflow

This protocol outlines the steps for acquiring dSTORM data using Cy5.5. The key is the imaging buffer that facilitates the photoswitching.

dSTORM Imaging Buffer (Glox Buffer with Thiol):

- Buffer A: 10% (w/v) Glucose in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Store at 4°C.
- Buffer B: GLOX enzyme solution. Dissolve Glucose Oxidase and Catalase in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Aliquot and store at -20°C.
- Reducing Agent: 1 M  $\beta$ -mercaptoethanol (BME) or mercaptoethylamine (MEA). Prepare fresh.

Final Imaging Buffer (Prepare immediately before use):

- To 1 mL of Buffer A, add:
  - 10  $\mu$ L of GLOX solution (Buffer B)
  - 10  $\mu$ L of 1 M BME or MEA (final concentration 10-100 mM)

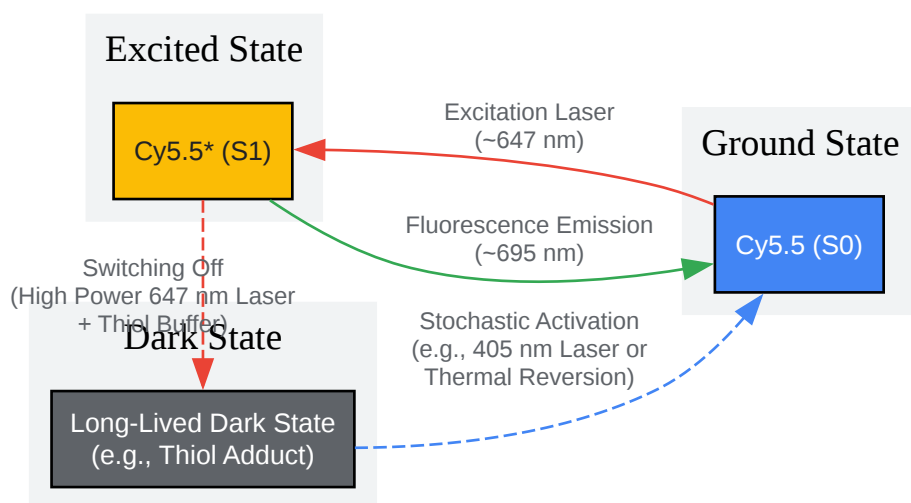
Imaging Procedure:

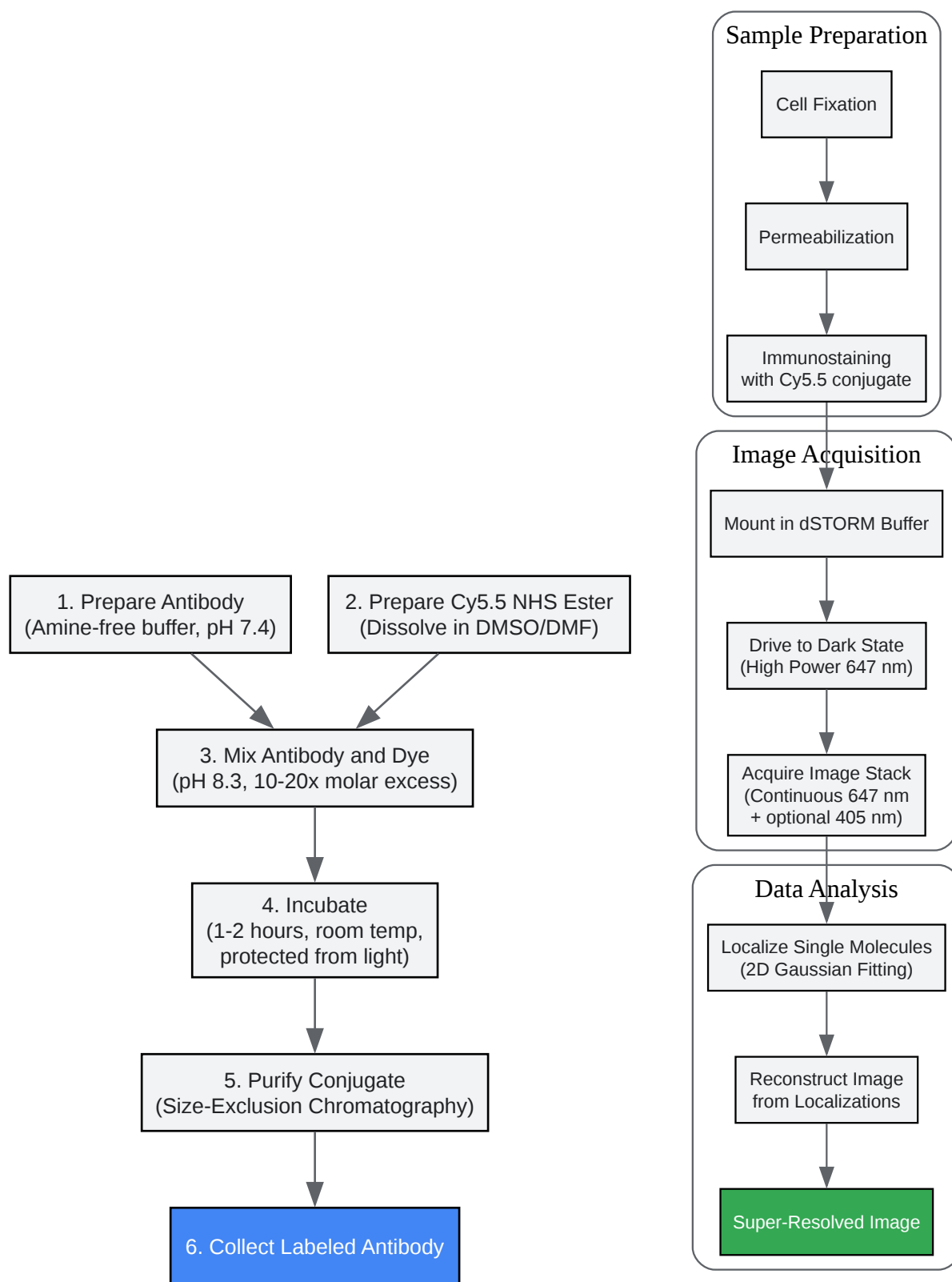
- Microscope Setup: Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence. Ensure lasers for activation (e.g., 405 nm, optional for some dSTORM) and excitation (e.g., 640-647 nm) are aligned.
- Sample Mounting: Place the prepared coverslip in an imaging chamber and add the freshly prepared dSTORM imaging buffer.
- Find Region of Interest: Using low-power 647 nm laser illumination, locate the region of interest.
- Induce Dark State: Increase the 647 nm laser power to drive most of the Cy5.5 molecules into the dark state. You should observe the conventional fluorescence image fade significantly.

- Image Acquisition:
  - Set the camera to acquire a stream of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz).
  - Continuously illuminate the sample with the 647 nm excitation laser.
  - If using an activator-reporter pair or if stochastic activation is slow, apply a low-power activation laser (e.g., 405 nm) to bring molecules back from the dark state to the fluorescent state. The power of this laser controls the density of activated molecules per frame.
- Data Analysis:
  - Process the acquired image stack with localization software (e.g., ThunderSTORM, rapidSTORM, or commercial packages).
  - The software identifies single-molecule blinking events in each frame, fits their positions with sub-pixel accuracy (typically using a 2D Gaussian function), and compiles the localizations from all frames.
  - The final super-resolution image is reconstructed from the coordinates of all localized molecules.

## Visualizations







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